3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine
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Overview
Description
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 3,4-dimethoxyphenylsulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridazine: The functionalized piperazine is then coupled with a phenylpyridazine derivative. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Conversion of sulfonyl to sulfide.
Substitution: Introduction of various alkyl or acyl groups on the piperazine nitrogen.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(oxo)acetic acid: Another compound with a similar piperazine and sulfonyl structure.
Uniqueness
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine is unique due to its combination of a piperazine ring with both a 3,4-dimethoxyphenylsulfonyl group and a phenylpyridazine moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(16-21(20)30-2)31(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLFMVDQJGNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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